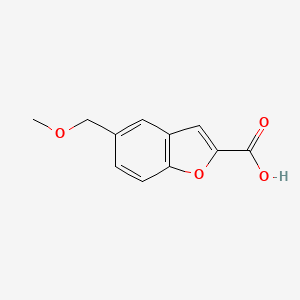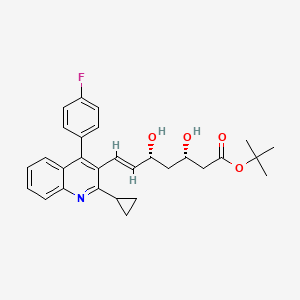![molecular formula C43H63CoN2O6S- B14893128 Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACN-054504, also known as acetonitrile, is a colorless liquid with the chemical formula CH₃CN. It is the simplest organic nitrile and is widely used as a solvent in organic synthesis and in the purification of butadiene. Acetonitrile is produced mainly as a byproduct of acrylonitrile manufacture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonitrile is primarily produced as a byproduct during the manufacture of acrylonitrile. The process involves the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to produce acrylonitrile, acetonitrile, and hydrogen cyanide .
Industrial Production Methods
In industrial settings, acetonitrile is separated from the reaction mixture by distillation. The crude acetonitrile is then purified through additional distillation steps to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to produce acetic acid and hydrogen cyanide.
Reduction: It can be reduced to ethylamine.
Substitution: Acetonitrile can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.
Major Products
Oxidation: Acetic acid and hydrogen cyanide.
Reduction: Ethylamine.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
Acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in high-performance liquid chromatography (HPLC) and in the synthesis of organic compounds.
Biology: Acetonitrile is used in the extraction and purification of proteins and peptides.
Medicine: It is used in the formulation of pharmaceuticals and in drug development.
Mechanism of Action
Acetonitrile exerts its effects primarily as a solvent. It dissolves a wide range of organic and inorganic compounds, facilitating chemical reactions and extractions. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved .
Comparison with Similar Compounds
Similar Compounds
Methanol: Similar to acetonitrile in terms of solvent properties but has different chemical reactivity.
Ethanol: Another common solvent with different polarity and boiling point.
Dimethyl sulfoxide (DMSO): A polar aprotic solvent with higher boiling point and different solvation properties.
Uniqueness
Acetonitrile is unique due to its combination of high polarity, low viscosity, and high elution strength, making it particularly useful in chromatographic techniques and as a versatile solvent in various chemical reactions .
Properties
Molecular Formula |
C43H63CoN2O6S- |
|---|---|
Molecular Weight |
795.0 g/mol |
IUPAC Name |
cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C36H54N2O2.C7H8O3S.Co.H2O/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);;1H2/p-1 |
InChI Key |
CPNNWGKBDLPWBH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


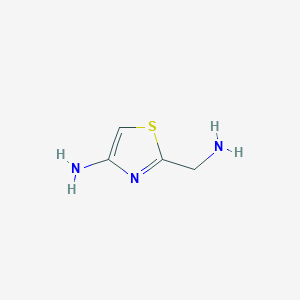
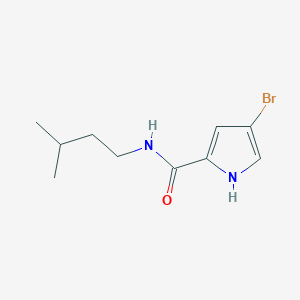
![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)

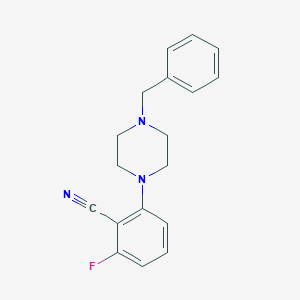
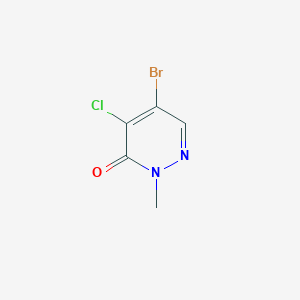
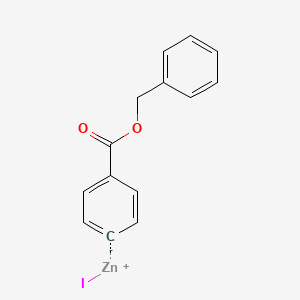
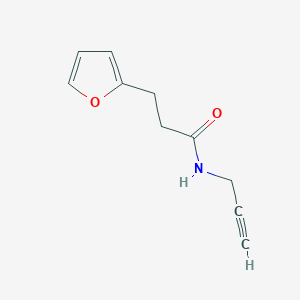
![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)
